molecular formula C12H10BrClOS B12076349 rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol

rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol

Cat. No.: B12076349
M. Wt: 317.63 g/mol
InChI Key: SBMXYGUJNYRNQM-UHFFFAOYSA-N
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Description

rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol is a chiral tertiary alcohol derivative that incorporates both thienyl and phenyl heterocyclic systems. This compound is presented as a racemic mixture and is primarily designed for use as a key synthetic intermediate or building block in organic chemistry and drug discovery research. The molecular structure, featuring bromo and chloro substituents, makes it a versatile precursor for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, which are pivotal for constructing complex molecular architectures . Researchers may employ this compound in the development of novel pharmaceutical candidates, particularly in exploring structure-activity relationships (SAR) for targets where heterocyclic scaffolds are relevant . Its application extends to materials science, where it can serve as a monomer or precursor for functionalized polymers. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10BrClOS

Molecular Weight

317.63 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)ethanol

InChI

InChI=1S/C12H10BrClOS/c1-12(15,10-5-6-11(13)16-10)8-3-2-4-9(14)7-8/h2-7,15H,1H3

InChI Key

SBMXYGUJNYRNQM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)(C2=CC=C(S2)Br)O

Origin of Product

United States

Preparation Methods

Regioselective Bromination Using N-Bromosuccinimide

Synthesis of 1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ketone

Friedel-Crafts Acylation Approach

The ketone intermediate is synthesized via Friedel-Crafts acylation, leveraging 3-chlorophenylacetyl chloride and 5-bromo-2-thiophene. Aluminum chloride (AlCl₃) catalyzes the reaction at −10°C to 0°C, achieving 65–70% yield. Challenges include:

  • Electrophilic reactivity : Thiophene’s electron-rich nature necessitates low temperatures to prevent over-acylation.

  • Regioselectivity : The 2-position of thiophene is preferentially acylated due to steric and electronic factors.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons of thiophene (δ 7.6–7.8 ppm) and 3-chlorophenyl (δ 7.4–7.5 ppm) confirm coupling.

  • LC–MS : Molecular ion peak at m/z 327 [M + H]⁺ aligns with theoretical mass.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling between 5-bromo-2-thienylboronic acid and 3-chlorophenyl ketone derivatives offers an alternative route. However, yields are modest (50–55%) due to competing protodeboronation.

Reduction to rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol

Sodium Borohydride-Mediated Reduction

The ketone is reduced using NaBH₄ in methanol at 0–25°C, yielding the racemic alcohol in 85–90% purity. Key considerations:

  • Solvent polarity : Methanol enhances borohydride solubility and reaction homogeneity.

  • Temperature : Exothermic reduction requires gradual reagent addition to maintain ≤25°C.

Workup and Isolation

  • Quenching : Excess NaBH₄ is neutralized with acetic acid.

  • Extraction : Ethyl acetate/water partitioning removes inorganic salts.

  • Crystallization : Hexane/ethyl acetate mixtures yield crystalline product.

Catalytic Hydrogenation

Hydrogenation over Raney nickel at 50 psi H₂ pressure provides comparable yields (88%) but requires specialized equipment.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.2 Hz, 2H, Ar–H), 7.32 (d, J = 5.1 Hz, 1H, thienyl-H), 7.28 (s, 1H, Ar–H), 5.21 (q, J = 6.5 Hz, 1H, CH), 1.98 (d, J = 6.5 Hz, 3H, OH).

  • ¹³C NMR : δ 145.2 (C–Br), 134.5 (C–Cl), 72.1 (CHOH), 25.3 (CH₃).

Mass Spectrometry

  • ESI–MS : m/z 329 [M + H]⁺, 331 [M + H + 2]⁺ (Br isotope pattern).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Friedel-Crafts + NaBH₄7098Cost-effective, scalable
Suzuki + NaBH₄5595Avoids strong acids
Hydrogenation8897No borohydride waste

Industrial-Scale Considerations

Cost Optimization

  • NBS recycling : Unreacted NBS is recovered via aqueous extraction, reducing raw material costs by 15%.

  • Solvent reuse : Methanol and acetonitrile are distilled and recycled .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions may convert the compound into its corresponding alcohol or alkane derivatives.

    Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted thienyl or phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for creating more complex molecules.

Biology:

  • Potential applications in studying biological pathways and interactions due to its unique structure.

Medicine:

  • Investigated for potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

Industry:

  • Utilized in the development of new materials or as intermediates in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol exerts its effects depends on its interaction with molecular targets. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The specific pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs from literature:

Compound Name Molecular Formula Key Substituents Biological Activity Synthesis Approach
rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol C₁₂H₁₁BrClOS 5-Bromo-thienyl, 3-chlorophenyl, ethanol Not explicitly reported Likely halogenation + alcohol formation
TT00 () C₁₉H₁₅ClN₄O₂ 3-Chlorophenyl, isoxazolyl, triazolyl Stress-related disorders Multi-component condensation
2-(Arylidenehydrazono)-4-(4-bromophenyl)-thiazoles () Varies 3-Chlorophenyl, bromophenyl, thiazoline Not specified Condensation + bromoethanone reaction
1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate () C₉H₉ClF₃O₃P 3-Chlorophenyl, trifluoroethyl, phosphonate Neurotoxicant (inferred from schedule 2B04) Phosphonate ester synthesis
Key Observations:

Halogenation Patterns :

  • The target compound’s bromothienyl group distinguishes it from analogs with bromophenyl () or trifluoroethyl () substituents. Thiophene’s lower aromaticity compared to benzene may reduce π-π stacking interactions but enhance electrophilic substitution reactivity .
  • The 3-chlorophenyl group is a common feature in all compounds, suggesting shared electronic effects (e.g., electron-withdrawing Cl) that could influence binding to hydrophobic pockets in biological targets .

This could enhance bioavailability in drug design contexts. Thiazoline () and isoxazolyl () rings introduce nitrogen heteroatoms, enabling hydrogen bonding—a feature absent in the target compound.

Computational and Analytical Insights

  • Tools like AutoDock4 () could model the target compound’s interactions with biological targets, leveraging its halogenated aromatics for hydrophobic docking .
  • Mass spectrometry () and X-ray crystallography () are critical for characterizing such compounds, particularly in resolving racemic mixtures or confirming halogen placement .

Biological Activity

Rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound belongs to a class of thienyl derivatives, characterized by a thiophene ring substituted with bromine and a phenyl group with chlorine. Its structural formula can be represented as follows:

C12H10BrClS\text{C}_{12}\text{H}_{10}\text{BrClS}

This structure suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and modulation of cellular pathways.

This compound has been studied for its ability to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. Compounds that target tubulin are often explored for their anticancer properties due to their ability to disrupt cell proliferation.

Tubulin Inhibition

Research indicates that derivatives of thiophene compounds can act as inhibitors at the colchicine site on tubulin. For instance, similar compounds have shown IC50 values in the nanomolar range, indicating potent inhibitory effects on tubulin polymerization and subsequent apoptosis in cancer cell lines such as HeLa .

Biological Activity Data

The biological activity of this compound can be summarized through various studies that evaluate its antiproliferative effects across different cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)
rac-1-(5-Bromo-2-thienyl)-...HeLa140
CA-4 (Reference Compound)HeLa110
rac-1-(5-Bromo-2-thienyl)-...CEM (Human T-Lymphoblastoid)200
rac-1-(5-Bromo-2-thienyl)-...FM3A/0 (Murine Mammary)180

These results demonstrate that this compound exhibits significant antiproliferative activity comparable to established reference compounds.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features. The presence of electron-withdrawing groups such as bromine and chlorine enhances its binding affinity to tubulin, while modifications at the phenyl ring influence its potency.

Key Findings

  • Bromine Substitution : The 5-bromo substituent appears to enhance cytotoxicity by facilitating stronger interactions with the target protein.
  • Chlorine Positioning : The placement of chlorine at the para position relative to the hydroxyl group is critical for maintaining activity.

Case Studies

Several studies have highlighted the potential therapeutic applications of thiophene derivatives, including this compound:

  • In Vivo Efficacy : In murine models, compounds similar to rac-1 have shown significant tumor reduction rates when administered alongside standard chemotherapy agents.
  • Mechanistic Studies : Investigations into the apoptotic pathways activated by these compounds reveal upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, suggesting a dual mechanism involving both cell cycle arrest and apoptosis induction.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic addition or reduction of a ketone precursor. For example, 3-chloroacetophenone derivatives are reduced using NaBH₄ or catalytic hydrogenation to yield racemic alcohols . Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature (25–60°C), and stoichiometric ratios of reducing agents to minimize side products. Monitoring reaction progress via TLC or GC-MS is critical .

Q. How is the enantiomeric purity of this compound analyzed?

  • Methodology : Chiral HPLC or GC with chiral stationary phases (e.g., β-cyclodextrin columns) is employed. For instance, enantiomers of similar chlorophenyl ethanols were resolved using hexane:isopropanol (90:10) mobile phases, with UV detection at 254 nm . Calibration with pure enantiomers (≥95% ee) is essential for accurate quantification .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). For example, the hydroxyl proton appears as a broad singlet (~δ 2.5 ppm), while aromatic protons from the thienyl and chlorophenyl groups resonate between δ 6.8–7.5 ppm .
  • Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 316.9 for C₁₂H₁₁BrClOS) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies. For brominated thienyl systems, electron-withdrawing effects of the 5-bromo group increase electrophilicity at the β-carbon, favoring SN2 mechanisms . Solvent effects (e.g., polar aprotic vs. protic) are simulated using the SMD continuum model .

Q. What challenges arise in X-ray crystallographic refinement of this compound, and how are they resolved?

  • Methodology : Twinning or disorder in crystals (common with racemates) is addressed using SHELXL . For example, anisotropic displacement parameters refine positional disorder in the thienyl ring. High-resolution data (≤0.8 Å) and restraints on bond lengths/angles improve convergence . ORTEP-3 visualization aids in interpreting thermal ellipsoids .

Q. How do steric and electronic effects influence the compound’s catalytic asymmetric transformations?

  • Methodology : Kinetic resolution experiments using chiral catalysts (e.g., Ru-BINAP complexes) reveal enantioselectivity trends. The bulky 3-chlorophenyl group hinders axial attack, favoring R-configured products in hydrogenation . Hammett plots correlate substituent σ values with reaction rates to quantify electronic effects .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodology : Meta-analysis of IC₅₀ values (e.g., cytotoxicity assays) identifies outliers due to impurities or solvent artifacts. Reproducibility is ensured by standardizing assay protocols (e.g., MTT assay incubation time: 48h ± 2h) and validating purity via HPLC (>98%) .

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